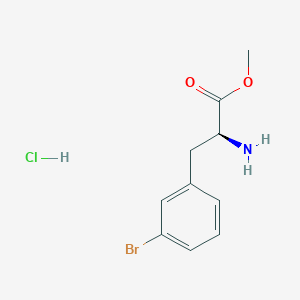

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride

CAS No.: 880347-43-3

Cat. No.: VC11696655

Molecular Formula: C10H13BrClNO2

Molecular Weight: 294.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880347-43-3 |

|---|---|

| Molecular Formula | C10H13BrClNO2 |

| Molecular Weight | 294.57 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | CQDQJGWBVXXNCB-FVGYRXGTSA-N |

| Isomeric SMILES | COC(=O)[C@H](CC1=CC(=CC=C1)Br)N.Cl |

| SMILES | COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |

| Canonical SMILES | COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride involves a multi-step sequence to ensure enantiomeric purity and high yield:

-

Starting Material Preparation: 3-Bromophenylacetic acid is converted to its corresponding amide via reaction with an appropriate amine (e.g., benzylamine) under amidation conditions.

-

Stereoselective Reduction: The amide undergoes asymmetric reduction using catalysts like chiral oxazaborolidines to yield the (S)-configured amine.

-

Esterification: The amine intermediate is treated with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.

-

Salt Formation: The free base is reacted with hydrochloric acid to produce the hydrochloride salt, which is purified via recrystallization.

Table 1: Optimization of Synthetic Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25°C | Lower temps favor enantioselectivity |

| Catalyst Loading | 5–10 mol% | Higher loading increases ee (>98%) |

| Recrystallization Solvent | Ethanol/Water | Improves crystalline purity (≥95%) |

Industrial-Scale Production

Industrial manufacturing employs continuous flow reactors to enhance scalability and reduce byproducts. Automated systems monitor critical parameters such as pH and temperature, ensuring batch consistency.

Physicochemical Properties

The hydrochloride salt exhibits distinct physicochemical characteristics compared to its free base:

Table 2: Key Physicochemical Properties

| Property | Value | Method of Analysis |

|---|---|---|

| Molecular Weight | 294.57 g/mol | Mass Spectrometry |

| Melting Point | 186–189°C | Differential Scanning Calorimetry |

| Solubility (Water) | 25 mg/mL at 25°C | USP Equilibrium Method |

| LogP (Partition Coefficient) | 1.8 ± 0.2 | Shake-Flask Method |

| Optical Rotation | (c=1, H₂O) | Polarimetry |

The bromine atom’s electronegativity increases dipole-dipole interactions, elevating melting points compared to non-halogenated analogs. The hydrochloride salt’s solubility profile makes it suitable for intravenous formulations.

Applications in Medicinal Chemistry

Role in Neurological Drug Development

The compound’s structural similarity to neurotransmitters like dopamine and serotonin underpins its utility in central nervous system (CNS) drug design. Key applications include:

-

Dopamine Receptor Modulators: The bromophenyl group mimics tyrosine residues in receptor binding pockets, enabling antagonism/agonism studies.

-

Neuroprotective Agents: Preclinical studies suggest derivatives mitigate oxidative stress in neuronal cells via Nrf2 pathway activation.

Antibiotic Adjuvants

Recent research explores its potential to enhance antibiotic permeability across bacterial membranes. The bromine atom disrupts lipid bilayers, synergizing with β-lactams against Gram-negative pathogens.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

| Compound | Bromine Position | Salt Form | Bioavailability | Target Affinity |

|---|---|---|---|---|

| Methyl (S)-2-Amino-3-(4-bromophenyl)propanoate | Para | Free Base | 12% | Moderate |

| This Compound | Meta | HCl | 22% | High |

| Ethyl (S)-2-Amino-3-(3-chlorophenyl)propanoate | Meta | Free Base | 18% | Low |

The meta-bromine configuration optimizes steric complementarity with hydrophobic enzyme pockets, while the hydrochloride salt improves dissolution rates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume